molecular formula C23H22ClFN8OS B14922852 N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14922852
M. Wt: 513.0 g/mol
InChI Key: FDLBCHWARWRISM-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a fluorobenzyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group and the cyclopropyl-dimethylpyrazolopyridine moiety. The final step involves the formation of the hydrazinecarbothioamide group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and confirm the structure of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazinecarbothioamide moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

    Substitution: Substitution reactions are common, especially at the chlorobenzyl and fluorobenzyl positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • **N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE analogs.
  • **Other pyrazole derivatives with similar structural features.

Uniqueness: This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22ClFN8OS

Molecular Weight

513.0 g/mol

IUPAC Name

1-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-3-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C23H22ClFN8OS/c1-12-19-16(9-18(14-6-7-14)26-21(19)32(2)30-12)22(34)28-29-23(35)27-20-17(24)11-33(31-20)10-13-4-3-5-15(25)8-13/h3-5,8-9,11,14H,6-7,10H2,1-2H3,(H,28,34)(H2,27,29,31,35)

InChI Key

FDLBCHWARWRISM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=NN(C=C4Cl)CC5=CC(=CC=C5)F)C

Origin of Product

United States

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